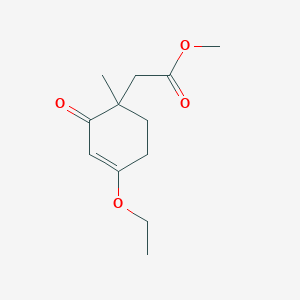
3-Cyclohexene-1-acetic acid, 4-ethoxy-1-methyl-2-oxo-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyclohexene-1-acetic acid, 4-ethoxy-1-methyl-2-oxo-, methyl ester is an organic compound with a complex structure It is a derivative of cyclohexene, featuring multiple functional groups including an ester, an ethoxy group, and a ketone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclohexene-1-acetic acid, 4-ethoxy-1-methyl-2-oxo-, methyl ester typically involves multiple steps:
Formation of the Cyclohexene Ring: The cyclohexene ring can be synthesized through a Diels-Alder reaction involving a diene and a dienophile.
Introduction of Functional Groups: The ethoxy group and the ketone can be introduced through selective functionalization reactions. For example, ethylation can be achieved using ethyl iodide in the presence of a base.
Esterification: The final step involves esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for the Diels-Alder reaction and automated systems for functional group introduction and esterification.
Chemical Reactions Analysis
Types of Reactions
3-Cyclohexene-1-acetic acid, 4-ethoxy-1-methyl-2-oxo-, methyl ester can undergo various chemical reactions:
Oxidation: The compound can be oxidized to introduce additional oxygen-containing functional groups.
Reduction: Reduction reactions can convert the ketone to an alcohol.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Products may include carboxylic acids or aldehydes.
Reduction: The primary product is the corresponding alcohol.
Substitution: Substituted derivatives with different functional groups.
Scientific Research Applications
3-Cyclohexene-1-acetic acid, 4-ethoxy-1-methyl-2-oxo-, methyl ester has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Cyclohexene-1-acetic acid, 4-ethoxy-1-methyl-2-oxo-, methyl ester involves its interaction with specific molecular targets. The ester and ketone groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-Cyclohexene-1-carboxylic acid, 4-methyl-, methyl ester
- 1-Cyclohexene-1-acetic acid, 3-oxo-, methyl ester
Properties
CAS No. |
193019-47-5 |
|---|---|
Molecular Formula |
C12H18O4 |
Molecular Weight |
226.27 g/mol |
IUPAC Name |
methyl 2-(4-ethoxy-1-methyl-2-oxocyclohex-3-en-1-yl)acetate |
InChI |
InChI=1S/C12H18O4/c1-4-16-9-5-6-12(2,10(13)7-9)8-11(14)15-3/h7H,4-6,8H2,1-3H3 |
InChI Key |
BEVBMKMPHCKQLK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=O)C(CC1)(C)CC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















